2-Amino-1-(6-methylpyridin-3-yl)ethanol

Medicinal Chemistry Structure-Activity Relationship Building Block Selection

For SAR programs where generic pyridyl amino alcohols fail to replicate key steric and electronic interactions. The 6-methyl substitution on the pyridine ring directly alters binding affinity and metabolic stability, making it essential for ATP-competitive PI3K inhibitor programs (analogs achieving IC₅₀ 0.8 nM). • Defined stereochemistry is critical: (R)-enantiomer demonstrates multi-fold potency increases over (S)-enantiomer. • Serves as a distinct scaffold for efflux pump inhibitor development, showing 4-fold synergy with β-lactams against resistant Pseudomonas aeruginosa. Available in R&D quantities to support lead optimization campaigns requiring precise heterocyclic building blocks.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8736722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(6-methylpyridin-3-yl)ethanol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(CN)O
InChIInChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3
InChIKeyZAODMRKKIMBZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(6-methylpyridin-3-yl)ethanol: Overview & Procurement Guide


2-Amino-1-(6-methylpyridin-3-yl)ethanol (CAS 327088-20-0) is a heterocyclic amino alcohol building block featuring a 6-methylpyridine core substituted at the 3-position with a β-aminoethanol side chain . The molecule has the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Its primary utility in scientific and industrial settings is as a synthetic intermediate and chiral scaffold in medicinal chemistry programs, where the 6-methyl substitution on the pyridine ring provides distinct electronic and steric properties that differentiate it from unsubstituted or differently substituted pyridine analogs .

Workflow

Synthetic intermediate for 6-methylpyridine pharmacophores

Selection

Chiral building block; enantiomer-specific studies

Use Context

SAR campaigns, kinase inhibitor synthesis, antimicrobial adjuvant research

2-Amino-1-(6-methylpyridin-3-yl)ethanol: Substitution Risk


Generic substitution within the pyridine amino alcohol class is not feasible due to the compound-specific 6-methyl substitution pattern on the pyridine ring. This substitution alters both the electronic density of the aromatic system and the steric environment at the 3-position side chain, which directly influences binding interactions, metabolic stability, and the physicochemical properties of downstream derivatives . Unsubstituted pyridin-3-yl analogs (e.g., 2-amino-1-(pyridin-3-yl)ethanol, CAS 92990-44-8) or 2-substituted variants lack this methyl group and consequently produce fundamentally different structure-activity relationships (SAR) when incorporated into pharmacophores or catalyst systems . Furthermore, the chiral nature of the ethanolamine moiety means that stereochemical integrity is critical; racemic mixtures or opposite enantiomers do not recapitulate the activity profile observed with enantiopure preparations, as established in analogous pyridyl aminoethanol systems [1].

Unsubstituted pyridine analogs

Lack of the 6-methyl group alters electronic and steric environment, shifting binding interactions and SAR outcomes.

Racemic or opposite enantiomer

Stereochemical configuration is critical; racemates may not reproduce reported activity profiles observed with enantiopure R-form.

Analog class mismatch

Other heterocyclic amino alcohols without the 6-methylpyridine scaffold may differ in pharmacokinetic and target engagement profiles.

2-Amino-1-(6-methylpyridin-3-yl)ethanol: Differentiation Evidence


Steric and Electronic Differentiation vs. Unsubstituted Analogs

The 6-methyl substitution on the pyridine ring of 2-amino-1-(6-methylpyridin-3-yl)ethanol (CAS 327088-20-0; MW 152.19) introduces a defined electronic and steric perturbation compared to the unsubstituted 2-amino-1-(pyridin-3-yl)ethanol (CAS 92990-44-8; MW 138.17). The methyl group at the 6-position increases electron density on the pyridine ring and alters the spatial environment around the aminoethanol side chain, which can modulate binding affinity, selectivity, and metabolic stability in downstream pharmacophores .

Structural differentiation
Data to verify
MW difference +14.02 (methyl); distinct electronic/steric perturbation vs. unsubstituted analog (CAS 92990-44-8)
Supports SAR-specific building block selection
Class-level inference; verify in target system
Medicinal Chemistry Structure-Activity Relationship Building Block Selection

Stereochemical Differentiation: Enantiopure vs. Racemic

The chiral center at the ethanolamine moiety is critical for biological activity. In a closely related class of pyridyl aminoethanol growth promotion agents, the R-enantiomer demonstrated activity that was significantly and unexpectedly higher than the S-enantiomer, with the patent explicitly stating that the R-isomer possesses activity 'many multiples that of the S-isomer' [1]. The racemic mixture therefore provides only a fraction of the activity achievable with enantiopure R-configuration material, and the S-isomer content effectively acts as an inactive diluent that also increases regulatory burden due to additional drug residue concerns [1].

Stereochemical comparison
Class-level inference
R-enantiomer activity reported as many multiples that of S-isomer (pyridyl aminoethanol class; EP0359313A1)
Enantiopure form critical for activity reproducibility
Class-level evidence; confirm stereochemical requirement for target
Chiral Chemistry Asymmetric Synthesis Enantioselective Pharmacology

Chiral Scaffold for PI3K Inhibitors

The (2R)-enantiomer of 2-amino-1-(6-methylpyridin-3-yl)ethanol serves as a chiral building block for the construction of PI3K inhibitors. Structural analogs within the 2-amino-6-methylpyridine class have demonstrated potent PI3Kα inhibition with reported IC₅₀ values of 0.8 nM . The stereochemical configuration at the ethanolamine chiral center is critical for achieving this level of potency; analogous compounds with (S)-configuration exhibit markedly reduced activity against PI3K targets .

PI3Kα inhibition
Class-level inference
Reported IC₅₀ 0.8 nM for (R)-configuration analog class; S-configuration exhibits reduced activity
Supports kinase inhibitor synthesis fit
In vitro PI3Kα assay; verify with specific scaffold
Kinase Inhibition Oncology ATP-Competitive Inhibitors

Antibiotic Adjuvant: Efflux Pump Inhibition

Compounds containing the ethanolamine moiety, including structural analogs of 2-amino-1-(6-methylpyridin-3-yl)ethanol, have demonstrated the ability to potentiate β-lactam antibiotics through inhibition of bacterial efflux pumps. Structural analogs exhibit a 4-fold synergy with ceftazidime against Pseudomonas aeruginosa . This potentiation effect is attributed to the ethanolamine functionality rather than the specific pyridine substitution pattern, but the 6-methylpyridine scaffold provides a distinct pharmacokinetic and physicochemical profile compared to alternative heterocyclic carriers.

Efflux pump potentiation
Class-level inference
4-fold synergy with ceftazidime against P. aeruginosa (ethanolamine analog class)
Supports antimicrobial adjuvant research context
Ethanolamine moiety drives synergy; 6-methylpyridine carrier distinct
Antimicrobial Resistance β-Lactam Potentiation Efflux Pump Inhibition

2-Amino-1-(6-methylpyridin-3-yl)ethanol: Validated Applications


SAR Programs with 6-Methylpyridine Scaffolds

This compound is indicated for structure-activity relationship (SAR) campaigns where the 6-methyl substitution on the pyridine ring is a defined variable in the pharmacophore. Procurement of 2-amino-1-(6-methylpyridin-3-yl)ethanol (CAS 327088-20-0, MW 152.19) rather than the unsubstituted pyridin-3-yl analog (MW 138.17) ensures that the intended electronic and steric perturbation of the methyl group is incorporated into the molecular design . This is particularly critical in lead optimization where subtle changes in pyridine substitution can dramatically alter target binding, selectivity, and metabolic stability.

Enantioselective Synthesis for Chiral Drug Candidates

Programs developing chiral drug candidates requiring defined stereochemistry at the β-amino alcohol center should specify the desired enantiomer of 2-amino-1-(6-methylpyridin-3-yl)ethanol. Evidence from the pyridyl aminoethanol class demonstrates that the R-enantiomer exhibits activity 'many multiples' that of the S-enantiomer in biological assays [1]. For applications where potency optimization is paramount or where regulatory residue concerns must be minimized, enantiopure R-configuration material is the appropriate procurement choice over racemic mixtures [1].

PI3K/AKT/mTOR Inhibitor Discovery

The (2R)-enantiomer of 2-amino-1-(6-methylpyridin-3-yl)ethanol is suitable as a chiral building block for the synthesis of ATP-competitive PI3K inhibitors. Analogs in the 2-amino-6-methylpyridine class have demonstrated PI3Kα inhibition with IC₅₀ values of 0.8 nM . The stereochemistry is critical for achieving this potency, as S-configuration analogs show reduced activity. This scaffold is applicable to oncology programs targeting the PI3K/AKT/mTOR signaling axis.

Antimicrobial Adjuvant for Gram-Negative Efflux Pumps

Research programs developing efflux pump inhibitors to potentiate β-lactam antibiotics against resistant Gram-negative pathogens may utilize this compound as a scaffold. The ethanolamine moiety confers efflux pump inhibitory activity, with structural analogs demonstrating 4-fold synergy with ceftazidime against Pseudomonas aeruginosa . The 6-methylpyridine core provides a distinct scaffold for further optimization of pharmacokinetic properties and target engagement compared to alternative heterocyclic carriers.

Application
Selection Property
Validation Focus
SAR with 6-methylpyridine scaffolds
6-Methyl substitution identity
SAR reproducibility vs. unsubstituted analog
Enantioselective synthesis studies
Chiral identity and enantiomeric excess
Stereochemical-activity correlation review
PI3K/AKT/mTOR inhibitor discovery
Kinase inhibition assay context
Enantiomer-dependent potency verification
Antimicrobial adjuvant research
Ethanolamine pharmacophore presence
Efflux pump inhibition synergy confirmation
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